N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has gained attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring , a piperidine ring , and a pyridazine moiety , which contribute to its biological activity. The molecular formula for this compound is C17H22N4O2, with a molecular weight of approximately 318.39 g/mol.
Table 1: Structural Characteristics
Component | Structure Type | Description |
---|---|---|
Pyrazole | Heterocyclic Ring | Contributes to biological interactions |
Piperidine | Saturated Ring | Enhances binding affinity |
Pyridazine | Heterocyclic Ring | Important for receptor interactions |
Target Identification
The primary target of this compound is believed to be p21-activated kinase 4 (PAK4) . PAK4 plays a crucial role in various signaling pathways that regulate cell growth, survival, and motility.
Mode of Action
The compound interacts with PAK4, inhibiting its kinase activity. This inhibition leads to the following biological effects:
- Inhibition of Cell Growth : By disrupting PAK4-mediated signaling, the compound reduces cellular proliferation.
- Promotion of Apoptosis : The compound induces programmed cell death in cancer cells through the activation of apoptotic pathways.
- Regulation of Cytoskeletal Functions : It alters cytoskeletal dynamics, affecting cell shape and movement.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-cancer properties. For example:
- IC50 Values : The compound has shown an IC50 value in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on cell viability.
Case Study: Cancer Cell Lines
In a study involving human gastric cancer cells, the compound effectively suppressed proliferation and induced apoptosis. The mechanism involved downregulation of PAK4-dependent pathways, which are critical for cancer cell survival and metastasis .
Table 2: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Cell Growth Inhibition | Significant reduction in viability | |
Apoptosis Induction | Increased apoptotic markers | |
Cytoskeletal Regulation | Altered cell morphology |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. Studies indicate that the compound can penetrate cellular membranes effectively, facilitating its action on intracellular targets.
特性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c24-16(11-23-17(25)2-1-7-18-23)19-13-5-8-22(9-6-13)15-10-14(20-21-15)12-3-4-12/h1-2,7,10,12-13H,3-6,8-9,11H2,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGGXRTCIFGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。